molecular formula C5H10O2 B3407628 1-Cyclopropylethane-1,2-diol CAS No. 784105-42-6

1-Cyclopropylethane-1,2-diol

Cat. No.: B3407628
CAS No.: 784105-42-6
M. Wt: 102.13
InChI Key: BGVZHHMFIIQQEX-UHFFFAOYSA-N
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Description

1-Cyclopropylethane-1,2-diol is an organic compound with the molecular formula C5H10O2 It is characterized by the presence of a cyclopropyl group attached to an ethane-1,2-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylethane-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of cyclopropyl-substituted alkenes. This can be achieved using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to ensure the formation of the diol without over-oxidation.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic hydrogenation of cyclopropyl-substituted carbonyl compounds. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as periodate.

    Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.

    Substitution: The hydroxyl groups in the diol can be substituted with halides or other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Periodate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Cyclopropyl-substituted carbonyl compounds.

    Reduction: Cyclopropyl-substituted alcohols or hydrocarbons.

    Substitution: Cyclopropyl-substituted halides or other functional derivatives.

Scientific Research Applications

1-Cyclopropylethane-1,2-diol has a range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized as a solvent and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions.

Comparison with Similar Compounds

  • Ethane-1,2-diol (ethylene glycol)
  • Propane-1,2-diol (propylene glycol)
  • Butane-1,2-diol

Comparison: 1-Cyclopropylethane-1,2-diol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to other diols

Properties

IUPAC Name

1-cyclopropylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVZHHMFIIQQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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